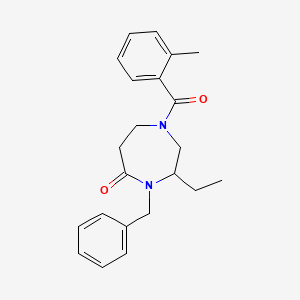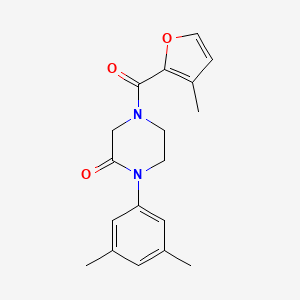![molecular formula C24H21BrN2O4 B5500012 N-[(E)-1-(4-bromophenyl)-3-(4-methoxyanilino)-3-oxoprop-1-en-2-yl]-2-methoxybenzamide](/img/structure/B5500012.png)
N-[(E)-1-(4-bromophenyl)-3-(4-methoxyanilino)-3-oxoprop-1-en-2-yl]-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(E)-1-(4-bromophenyl)-3-(4-methoxyanilino)-3-oxoprop-1-en-2-yl]-2-methoxybenzamide is a useful research compound. Its molecular formula is C24H21BrN2O4 and its molecular weight is 481.3 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-(4-bromophenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)-2-methoxybenzamide is 480.06847 g/mol and the complexity rating of the compound is 625. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Crystal Structure Analysis
The crystal structure analysis of benzamide derivatives, including those structurally related to the specified compound, has been a significant area of research. Studies have focused on understanding the polymorphism, hydrogen bonding, and molecular packing of these compounds. For instance, Yasuoka et al. (1969) analyzed the crystal structure of N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide, revealing its crystallization in two polymorphic forms, both belonging to the monoclinic system, and highlighted the role of hydrogen bonds in forming molecular belts parallel to the b-axis (Yasuoka, Kasai, & Kakudo, 1969).
Molecular Docking and Protein Interactions
Further research delves into molecular docking and the interaction of benzamide derivatives with protein residues. Moreno-Fuquen et al. (2022) explored the structural aspects of methoxyphenylbenzamide isomers, demonstrating their potential as pharmacophores through interactions with protein residues, particularly highlighting the role of bromine atoms in these interactions (Moreno-Fuquen, García-Torres, Arango-Daraviña, & Ellena, 2022).
Antiviral Activity
The antiviral potential of N-phenylbenzamide derivatives has also been investigated, with specific focus on their activity against enterovirus 71 (EV 71). Ji et al. (2013) synthesized a series of N-phenylbenzamide derivatives and evaluated their in vitro anti-EV 71 activities, identifying promising lead compounds for further drug development (Ji, Wang, Hao, He, Gao, Li, Li, Jiang, & Li, 2013).
Antioxidant Agents
Benzamide derivatives with amino substitutions have been studied for their antioxidant properties. Perin et al. (2018) prepared a range of N-arylbenzamides to evaluate their antioxidative potential, finding that certain derivatives exhibit improved antioxidative properties compared to reference molecules (Perin, Roškarić, Sović, Boček, Starčević, Hranjec, & Vianello, 2018).
Antibacterial Activity
The antibacterial efficacy of benzamide derivatives has been explored, with a focus on the synthesis and evaluation of novel compounds. Khan (2017) investigated the antibacterial activity of a heterocyclic compound derived from chalcone, demonstrating its potential as an effective antibacterial agent (Khan, 2017).
Propriétés
IUPAC Name |
N-[(E)-1-(4-bromophenyl)-3-(4-methoxyanilino)-3-oxoprop-1-en-2-yl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21BrN2O4/c1-30-19-13-11-18(12-14-19)26-24(29)21(15-16-7-9-17(25)10-8-16)27-23(28)20-5-3-4-6-22(20)31-2/h3-15H,1-2H3,(H,26,29)(H,27,28)/b21-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNYOFRNDUKRSTR-RCCKNPSSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)Br)NC(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(C=C2)Br)/NC(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(1-cyano-2-{3-ethoxy-4-[(3-fluorobenzyl)oxy]phenyl}vinyl)benzoic acid](/img/structure/B5499934.png)
![2-({5-[(4-cyclohexylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2,6-diethylphenyl)acetamide](/img/structure/B5499941.png)
![(6Z)-6-(4-chlorobenzylidene)-2-cyclohexyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5499945.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B5499953.png)
![(4E)-5-(3-fluorophenyl)-4-[hydroxy-(3-methoxyphenyl)methylidene]-1-(3-imidazol-1-ylpropyl)pyrrolidine-2,3-dione](/img/structure/B5499972.png)

![N-(1-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}pyrrolidin-3-yl)acetamide](/img/structure/B5499992.png)
![6-(4-chloro-3-nitrophenyl)-3-[(2-fluorobenzyl)thio]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5499993.png)
![(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-chloro-6-methylquinolin-3-yl)prop-2-enenitrile](/img/structure/B5499998.png)


![2-(2,5-dimethylphenyl)-N-{1-[4-(4-morpholinyl)phenyl]ethyl}acetamide](/img/structure/B5500020.png)
![2-(4-{(E)-[1-(2,3-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-methoxyphenoxy)propanoic acid](/img/structure/B5500022.png)
![1-benzoyl-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B5500024.png)
